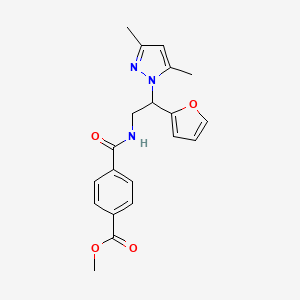
methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.
Carbamoylation: The intermediate product is then subjected to carbamoylation using a suitable carbamoyl chloride.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methyl benzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Lacks the furan ring, which may affect its reactivity and applications.
Methyl 4-((2-(furan-2-yl)ethyl)carbamoyl)benzoate: Lacks the pyrazole ring, which may alter its biological activity.
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate: Contains different substituents on the pyrazole or furan rings, leading to variations in properties.
Uniqueness
The unique combination of the pyrazole, furan, and benzoate ester in this compound imparts distinct chemical and biological properties
生物活性
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N4O3
- Molecular Weight : 338.36 g/mol
- CAS Number : 312310-00-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound.
Research Findings
-
Inhibition of Cancer Cell Proliferation :
- Compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines. For instance, benzamide derivatives demonstrated IC50 values ranging from 3.0 µM to over 10 µM against MCF-7 and A549 cell lines .
- A study reported that certain pyrazole derivatives exhibited comparable potency to established chemotherapeutics like doxorubicin, with IC50 values as low as 3.42 µM .
- Mechanism of Action :
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives have been noted for their broad-spectrum antimicrobial activities.
Case Studies
- Antitubercular Activity :
- Antimicrobial Efficacy :
Other Biological Activities
Beyond anticancer and antimicrobial properties, methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(furan-2-y)ethyl)carbamoyl)benzoate may exhibit additional pharmacological effects:
- Anti-inflammatory Properties :
- Antioxidant Activity :
属性
IUPAC Name |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJYSUXYRDZNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














